IQ 1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

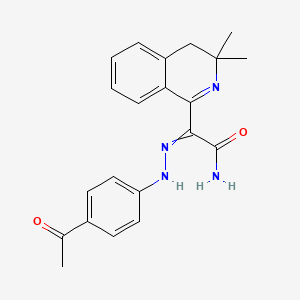

C21H22N4O2 |

|---|---|

分子量 |

362.4 g/mol |

IUPAC 名称 |

2-[(4-acetylphenyl)hydrazinylidene]-2-(3,3-dimethyl-4H-isoquinolin-1-yl)acetamide |

InChI |

InChI=1S/C21H22N4O2/c1-13(26)14-8-10-16(11-9-14)24-25-19(20(22)27)18-17-7-5-4-6-15(17)12-21(2,3)23-18/h4-11,24H,12H2,1-3H3,(H2,22,27) |

InChI 键 |

ALJIEVIJBAJISI-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)C1=CC=C(C=C1)NN=C(C2=NC(CC3=CC=CC=C32)(C)C)C(=O)N |

产品来源 |

United States |

Foundational & Exploratory

The Molecular Target of IQ-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide delineates the molecular target and mechanism of action of the small molecule IQ-1. The primary molecular target of IQ-1 has been identified as the PR72/130 subunit of the serine/threonine-protein phosphatase 2A (PP2A) . By binding to this regulatory subunit, IQ-1 indirectly modulates the Wnt/β-catenin signaling pathway, a critical pathway in cellular development and disease. Specifically, IQ-1 inhibits the interaction between β-catenin and the transcriptional coactivator p300, favoring the association of β-catenin with CREB-binding protein (CBP). This selective modulation of β-catenin coactivator usage has significant implications for stem cell biology and oncology.

It is important to distinguish IQ-1 from a similarly named compound, IQ-1S . IQ-1S is a distinct molecule that functions as a potent inhibitor of c-Jun N-terminal kinases (JNKs). This guide will focus on the PP2A-targeting IQ-1, with a concluding section clarifying the distinct properties of IQ-1S to prevent experimental confusion.

Quantitative Data Summary

While the direct binding affinity of IQ-1 to the PR72/130 subunit of PP2A (e.g., Kd or Ki) is not extensively reported in the public literature, its biological effects are characterized by specific concentrations in cell-based assays. The quantitative data for the distinct molecule, IQ-1S, is well-defined.

Table 1: Cellular Activity of IQ-1

| Parameter | Value | Cell System | Reference |

| Effective Concentration | 10 µM | P19 cells (for modulation of Wnt signaling) | [1] |

| Effective Concentration | 1.10 - 11.04 µM | Mouse Embryonic Stem Cells (for maintenance of undifferentiated state) | [1] |

Table 2: Binding Affinity of IQ-1S for JNK Isoforms

| Target | Kd (nM) | Reference |

| JNK1 | 390 | [2][3] |

| JNK2 | 360 | [2][3] |

| JNK3 | 87 | [2][3] |

Table 3: Inhibitory Activity of IQ-1S

| Parameter | Value | Target/System | Reference |

| IC50 | 1.8 µM | NF-κB/AP-1 activity | [3] |

Signaling Pathway of IQ-1 Action

IQ-1 exerts its effect by intercepting the Wnt/β-catenin signaling pathway at the level of coactivator selection. The following diagram illustrates the mechanism of action of IQ-1.

Figure 1: IQ-1 Signaling Pathway. IQ-1 binds to the PR72/130 subunit of PP2A, leading to decreased phosphorylation of p300 and a subsequent reduction in the β-catenin/p300 interaction.

Experimental Protocols

The identification and characterization of IQ-1's molecular target involved a series of robust experimental procedures. Below are detailed methodologies for the key experiments.

High-Throughput Screening (HTS) for Wnt/β-catenin Signaling Modulators

This protocol outlines a cell-based HTS assay to identify compounds that modulate the Wnt/β-catenin signaling pathway, leading to the discovery of molecules like IQ-1.

Figure 2: HTS Workflow. A schematic representation of the high-throughput screening process used to identify modulators of the Wnt/β-catenin pathway.

Methodology:

-

Cell Line and Reporter Construct: A stable cell line (e.g., HEK293 or a relevant stem cell line) is engineered to express a luciferase reporter gene under the control of a TCF/LEF responsive promoter.

-

Cell Plating: Cells are seeded into 384-well plates at an optimized density and allowed to adhere overnight.

-

Compound Addition: A chemical library is dispensed into the wells at a final concentration typically in the low micromolar range. Positive controls (e.g., Wnt3a ligand, GSK3β inhibitors) and negative controls (e.g., DMSO vehicle) are included on each plate.

-

Incubation: Plates are incubated for a period sufficient to allow for changes in reporter gene expression (typically 24-48 hours).

-

Lysis and Reporter Assay: A commercial luciferase assay reagent is added to the wells to lyse the cells and provide the substrate for the luciferase enzyme.

-

Data Acquisition: Luminescence is measured using a plate reader.

-

Data Analysis: Raw luminescence values are normalized to controls. Hits are identified as compounds that significantly alter the reporter signal compared to the negative control.

Co-Immunoprecipitation (Co-IP) to Validate IQ-1 and PR72/130 Interaction

This protocol details the procedure to confirm the physical interaction between IQ-1's target (PR72/130) and other proteins in a complex.

Methodology:

-

Cell Lysis: P19 cells are treated with either DMSO (vehicle) or 10 µM IQ-1 for 24 hours. Cells are then harvested and lysed in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: The cell lysates are pre-cleared by incubation with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: The pre-cleared lysates are incubated with an antibody specific for the PR72/130 subunit or a control IgG overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Protein A/G agarose beads are added to the lysate-antibody mixture and incubated to capture the antibody-protein complexes.

-

Washing: The beads are washed multiple times with Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against PP2A and other potential binding partners to assess changes in complex formation in the presence of IQ-1.

In Vitro Kinase Assay for p300 Phosphorylation

This protocol describes how to assess the effect of IQ-1 on the phosphorylation of p300. Since IQ-1 acts on PP2A, the assay would measure the dephosphorylation of p300 by PP2A in the presence and absence of IQ-1.

Methodology:

-

Reagents: Recombinant active p300, active PP2A holoenzyme containing the PR72/130 subunit, and a kinase known to phosphorylate p300 at Serine 89 are required. [γ-32P]ATP is used for radioactive detection.

-

Phosphorylation of p300: Recombinant p300 is first phosphorylated by its upstream kinase in the presence of [γ-32P]ATP. The phosphorylated p300 is then purified.

-

Dephosphorylation Reaction: The 32P-labeled p-p300 is incubated with the active PP2A-PR72/130 complex in a phosphatase buffer in the presence of either DMSO or varying concentrations of IQ-1.

-

Reaction Termination: The reaction is stopped at various time points by adding SDS-PAGE sample buffer.

-

Analysis: The reaction products are resolved by SDS-PAGE. The gel is dried and exposed to a phosphor screen or X-ray film to visualize the amount of 32P remaining on p300. A decrease in the radioactive signal indicates dephosphorylation. The effect of IQ-1 is quantified by comparing the rate of dephosphorylation in its presence to the DMSO control.

Clarification: IQ-1 versus IQ-1S

It is crucial to differentiate the Wnt modulator IQ-1 from the JNK inhibitor IQ-1S to ensure accurate experimental design and interpretation.

-

IQ-1 (CAS 331001-62-8): Targets the PR72/130 subunit of PP2A and modulates the Wnt/β-catenin signaling pathway. It is primarily used in stem cell research to maintain pluripotency.

-

IQ-1S (CAS 1421610-21-0): Targets c-Jun N-terminal kinases (JNKs) with high affinity. It is investigated for its anti-inflammatory and anti-cancer properties.

Researchers should verify the CAS number of the compound they are using to ensure it aligns with their intended molecular target and biological system of interest.

References

The Modulatory Role of IQ-1 on β-catenin/CBP-Mediated Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and stem cell self-renewal. The transcriptional output of this pathway is contingent upon the coactivator choice of β-catenin, primarily between CREB-binding protein (CBP) and its paralog p300. The small molecule IQ-1 has emerged as a key modulator of this coactivator switch, promoting the interaction between β-catenin and CBP at the expense of the β-catenin/p300 interaction. This technical guide provides an in-depth overview of the mechanism of action of IQ-1, focusing on its effects on β-catenin/CBP-mediated transcription. It includes a compilation of quantitative data, detailed experimental protocols for studying this interaction, and visualizations of the key pathways and experimental workflows.

Introduction

The canonical Wnt signaling pathway culminates in the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors to drive the expression of target genes. The transcriptional activity of the β-catenin/TCF complex is modulated by the recruitment of coactivators, principally the histone acetyltransferases CBP and p300. The differential engagement of these coactivators dictates distinct cellular outcomes. The β-catenin/CBP interaction is crucial for maintaining a proliferative and undifferentiated state, particularly in stem cells, while a switch to β-catenin/p300-mediated transcription is associated with the initiation of differentiation programs.[1][2]

IQ-1 (11H-Indeno[1,2-b]quinoxalin-11-one oxime) is a small molecule that was identified for its ability to sustain the pluripotency of murine embryonic stem cells (ESCs) in a Wnt-dependent manner.[1] Subsequent mechanistic studies revealed that IQ-1 does not directly target β-catenin or CBP, but rather acts on an upstream regulatory complex to influence the coactivator preference of β-catenin.

Mechanism of Action of IQ-1

IQ-1 exerts its effects by binding to the PR72/130 subunit of the serine/threonine phosphatase PP2A.[1] This interaction disrupts the formation of a negative regulatory complex involving PP2A and Naked cuticle (Nkd). The disassembly of this complex leads to a decrease in the phosphorylation of the coactivator p300 at serine 89.[1] The phosphorylation of p300 at this residue has been shown to enhance its binding affinity for β-catenin.[1] Therefore, by reducing p300 phosphorylation, IQ-1 diminishes the β-catenin/p300 interaction, thereby promoting the association of β-catenin with CBP.[1] This shift in coactivator usage is the primary mechanism through which IQ-1 enhances β-catenin/CBP-mediated transcription and maintains a pluripotent state in stem cells.

Quantitative Data on IQ-1's Effects

The following tables summarize the quantitative data available on the biological effects of IQ-1.

Table 1: Efficacy of IQ-1 in Modulating β-catenin Signaling

| Parameter | Value | Cell Line | Comments | Reference |

| IC50 (β-catenin/p300 interaction) | 2 µM | Airway Smooth Muscle Cells | Prevents the interaction between β-catenin and p300. | [3] |

| Effective Concentration (ESC Pluripotency) | 4 µg/mL | Mouse Embryonic Stem Cells | Concentration used in combination with Wnt3a to maintain long-term pluripotency. | [1] |

Table 2: Effect of IQ-1 on Gene Expression in P19 Cells (treated with Wnt3a)

| Gene | Fold Change (IQ-1 + Wnt3a vs. Wnt3a + DMSO) | Function | Reference |

| Oct4 | Increased | Pluripotency marker | [1] |

| Sox2 | Increased | Pluripotency marker | [1] |

| MDR-1 | Increased | Stem/progenitor marker | [1] |

| c-myc | Decreased | Associated with differentiation | [1] |

Note: Specific fold-change values were presented graphically in the supplementary information of the cited reference and are summarized here qualitatively.

Detailed Experimental Protocols

This section provides detailed protocols for key experiments used to characterize the effects of IQ-1 on β-catenin/CBP-mediated transcription.

TCF/LEF Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of the β-catenin/TCF complex.

Objective: To measure the dose-dependent effect of IQ-1 on Wnt/β-catenin signaling.

Materials:

-

HEK293T cells

-

TCF/LEF luciferase reporter plasmid (e.g., TOPflash)

-

Renilla luciferase plasmid (for normalization)

-

Lipofectamine 2000 or other suitable transfection reagent

-

Wnt3a conditioned medium or recombinant Wnt3a

-

IQ-1 (dissolved in DMSO)

-

Dual-Luciferase Reporter Assay System

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Cell Seeding: One day prior to transfection, seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

-

Transfection:

-

For each well, prepare a DNA mixture containing the TCF/LEF luciferase reporter plasmid and the Renilla luciferase plasmid.

-

Dilute the DNA mixture in Opti-MEM I Reduced Serum Medium.

-

In a separate tube, dilute Lipofectamine 2000 in Opti-MEM.

-

Combine the diluted DNA and Lipofectamine 2000, mix gently, and incubate at room temperature for 20-25 minutes to allow complex formation.

-

Add the transfection complexes to the cells.

-

-

Treatment: 24 hours post-transfection, replace the medium with fresh medium containing Wnt3a to activate the pathway. Add IQ-1 at various concentrations (e.g., 0.1, 1, 5, 10, 20 µM) or DMSO as a vehicle control.

-

Luciferase Assay: After 24 hours of treatment, perform the dual-luciferase assay according to the manufacturer's instructions.

-

Data Analysis:

-

Measure both Firefly and Renilla luciferase activities.

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

Calculate the fold change in luciferase activity for each IQ-1 concentration relative to the Wnt3a-treated control.

-

References

The Discovery and Chemical Synthesis of IQ-1: A Technical Guide

An In-depth Examination of a Key Modulator of Wnt/β-catenin Signaling

Abstract

IQ-1, with the chemical name (2E)-2-[(4-acetylphenyl)hydrazinylidene]-2-(3,3-dimethyl-4H-isoquinolin-1-yl)acetamide, is a significant small molecule modulator of the Wnt/β-catenin signaling pathway. It has garnered considerable interest within the scientific community for its unique mechanism of action and its potential applications in stem cell biology and cancer research. This technical guide provides a comprehensive overview of the discovery of IQ-1, a detailed, albeit inferred, methodology for its chemical synthesis, and a thorough examination of its biological activity. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular intricacies of Wnt signaling and the therapeutic potential of its modulators.

Introduction

The Wnt/β-catenin signaling pathway is a highly conserved signal transduction pathway that plays a critical role in embryonic development, tissue homeostasis, and adult stem cell maintenance. Dysregulation of this pathway is implicated in a variety of diseases, most notably cancer. A key event in the canonical Wnt pathway is the stabilization and nuclear translocation of β-catenin, where it partners with transcriptional co-activators to regulate gene expression. The choice of co-activator, primarily between CREB-binding protein (CBP) and its close homolog p300, can dictate cellular outcomes.

IQ-1 was identified as a small molecule that selectively inhibits the interaction between β-catenin and the p300 co-activator. This selective inhibition redirects β-catenin to preferentially bind with CBP, leading to the modulation of downstream gene expression. This guide will delve into the specifics of this mechanism and the experimental evidence that supports it.

Discovery of IQ-1

IQ-1 was discovered through a high-throughput screening of small molecules aimed at identifying compounds that could maintain the pluripotency of mouse embryonic stem cells (ESCs) in a Wnt-dependent manner. The primary research, led by Miyabayashi et al., demonstrated that IQ-1 could sustain the self-renewal of mouse ESCs in the absence of traditional feeder layers or leukemia inhibitory factor (LIF), provided that the Wnt pathway was activated[1]. This discovery highlighted the potential of small molecules to dissect and control the complex signaling networks governing stem cell fate.

Chemical Synthesis of IQ-1

Proposed Synthetic Pathway

The synthesis of IQ-1 likely proceeds through the condensation of a hydrazine derivative with a β-keto acetamide. A potential retrosynthetic analysis suggests two key precursors: 4-acetylphenylhydrazine and a 2-(3,3-dimethyl-4H-isoquinolin-1-yl)-2-oxoacetamide derivative.

General Reaction Scheme:

Detailed Experimental Protocol (Inferred)

The following protocol is a generalized procedure based on the synthesis of similar hydrazone derivatives and should be optimized for the specific synthesis of IQ-1.

Materials:

-

4-acetylphenylhydrazine hydrochloride

-

3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline

-

Oxalyl chloride or a similar acylating agent

-

Ammonia or an amine source

-

Suitable solvent (e.g., ethanol, methanol, or aprotic solvents like DMF or DMSO)

-

Acid or base catalyst (e.g., acetic acid, triethylamine)

Step 1: Synthesis of 2-(3,3-dimethyl-4H-isoquinolin-1-yl)-2-oxoacetamide (Precursor B)

-

Acylation of 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline: React 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline with an excess of oxalyl chloride in an inert solvent (e.g., dichloromethane) at a low temperature (e.g., 0 °C) to form the corresponding acyl chloride.

-

Amination: The resulting acyl chloride is then reacted with an excess of ammonia or a suitable amine to form the primary amide, yielding 2-(3,3-dimethyl-4H-isoquinolin-1-yl)-2-oxoacetamide.

-

Purification: The product would be purified using standard techniques such as recrystallization or column chromatography.

Step 2: Condensation to form IQ-1

-

Reaction Setup: Dissolve equimolar amounts of 4-acetylphenylhydrazine hydrochloride and the synthesized 2-(3,3-dimethyl-4H-isoquinolin-1-yl)-2-oxoacetamide in a suitable solvent such as ethanol.

-

Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture to facilitate the condensation reaction.

-

Reaction Conditions: The reaction mixture is likely heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product, IQ-1.

Biological Activity and Mechanism of Action

IQ-1's primary biological activity stems from its ability to modulate the Wnt/β-catenin signaling pathway. It achieves this by selectively inhibiting the interaction between β-catenin and the transcriptional co-activator p300.

Targeting the PP2A Complex

IQ-1 directly binds to the PR72/130 subunit of the protein phosphatase 2A (PP2A) complex[2][3]. PP2A is a major serine/threonine phosphatase that regulates a wide array of cellular processes. The PR72/130 subunit is a regulatory B subunit that directs the phosphatase activity towards specific substrates. By binding to this subunit, IQ-1 allosterically modulates the activity of the PP2A holoenzyme.

Modulation of p300 Phosphorylation

The binding of IQ-1 to the PP2A-PR72/130 complex leads to a decrease in the phosphorylation of the p300 co-activator[2]. The phosphorylation state of p300 is a critical determinant of its binding affinity for β-catenin.

Selective Inhibition of β-catenin/p300 Interaction

The IQ-1-mediated decrease in p300 phosphorylation reduces the affinity of the β-catenin/p300 interaction[2]. This selective inhibition shifts the balance of β-catenin co-activator binding, favoring the formation of the β-catenin/CBP complex.

Enhancement of β-catenin/CBP-mediated Transcription

The preferential formation of the β-catenin/CBP complex leads to an increase in the transcription of genes regulated by this specific complex[2]. These genes are often associated with the maintenance of pluripotency and self-renewal in stem cells.

Data Presentation

While specific IC50 and EC50 values for IQ-1 are not consistently reported across the literature, its biological effects have been qualitatively and semi-quantitatively described. The following tables summarize the key characteristics and reported biological effects of IQ-1.

| Chemical and Physical Properties of IQ-1 | |

| Chemical Name | (2E)-2-[(4-acetylphenyl)hydrazinylidene]-2-(3,3-dimethyl-4H-isoquinolin-1-yl)acetamide |

| CAS Number | 331001-62-8 |

| Molecular Formula | C₂₁H₂₂N₄O₂ |

| Molecular Weight | 362.4 g/mol |

| Appearance | Crystalline solid |

| Purity | ≥98% |

| Biological Effects of IQ-1 | |

| Target | PR72/130 subunit of Protein Phosphatase 2A (PP2A)[2][3] |

| Primary Effect | Selective inhibitor of β-catenin/p300 interaction[1][2] |

| Downstream Effect | Enhances β-catenin/CBP-mediated transcription[2] |

| Effect on Mouse ESCs | Maintains pluripotency and prevents spontaneous differentiation (in the presence of Wnt3a)[1][2] |

| Effect on Cardiovascular Progenitors | Enhances expansion[3] |

| Effect in Cancer Research | Can induce a cancer stem-like cell phenotype with increased drug resistance[3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of IQ-1.

Wnt/β-catenin Reporter Assay (TOPflash Assay)

This assay is used to quantify the transcriptional activity of the β-catenin/TCF complex.

Materials:

-

Cells of interest (e.g., HEK293T, mouse ESCs)

-

TOPflash and FOPflash luciferase reporter plasmids (FOPflash serves as a negative control with mutated TCF binding sites)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021) to activate the Wnt pathway

-

IQ-1

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the TOPflash or FOPflash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Wnt Pathway Activation: After 24 hours, replace the medium with fresh medium containing Wnt3a conditioned media or a GSK3β inhibitor to activate the Wnt pathway.

-

IQ-1 Treatment: Simultaneously treat the cells with a range of concentrations of IQ-1 (or vehicle control).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The fold change in reporter activity relative to the vehicle control is then calculated.

Co-immunoprecipitation (Co-IP) of β-catenin and p300

This technique is used to assess the interaction between β-catenin and p300 in the presence and absence of IQ-1.

Materials:

-

Cells expressing β-catenin and p300

-

IQ-1

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibody against β-catenin or p300 for immunoprecipitation

-

Protein A/G magnetic beads or agarose beads

-

Antibodies against β-catenin and p300 for Western blotting

-

SDS-PAGE gels and Western blotting apparatus

Protocol:

-

Cell Treatment: Treat cells with IQ-1 or vehicle control for a specified period.

-

Cell Lysis: Lyse the cells in ice-cold lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G beads.

-

Incubate the pre-cleared lysates with the primary antibody (e.g., anti-β-catenin) overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against both β-catenin and p300.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: The presence of a p300 band in the β-catenin immunoprecipitate (and vice versa) indicates an interaction. The intensity of the band can be quantified to assess changes in the interaction upon IQ-1 treatment.

Visualizations

Signaling Pathway of IQ-1 Action

Caption: Mechanism of IQ-1 action on the Wnt/β-catenin signaling pathway.

Experimental Workflow for Co-immunoprecipitation

Caption: Workflow for Co-immunoprecipitation to study β-catenin/p300 interaction.

Conclusion

IQ-1 stands as a pivotal chemical tool for the study of Wnt/β-catenin signaling. Its discovery and characterization have provided invaluable insights into the nuanced regulation of this pathway, particularly the differential roles of the p300 and CBP co-activators. The ability of IQ-1 to maintain embryonic stem cell pluripotency underscores its potential in regenerative medicine. Furthermore, its effects on cancer stem-like cells open avenues for new therapeutic strategies. This technical guide has provided a comprehensive overview of IQ-1, from its discovery and synthesis to its detailed mechanism of action and the experimental protocols used for its characterization. Further research into the pharmacokinetics and in vivo efficacy of IQ-1 will be crucial in translating its potential from the laboratory to clinical applications.

References

In Vitro Characterization of IQ-1's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

IQ-1 is a small molecule identified through high-throughput screening that plays a crucial role in modulating the Wnt/β-catenin signaling pathway.[1][2] Its activity is of significant interest in fields such as stem cell biology and oncology due to its ability to influence cell fate decisions. This technical guide provides an in-depth overview of the in vitro characterization of IQ-1's biological activity, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Action

IQ-1 selectively sustains Wnt/β-catenin/CBP signaling.[1][2] It achieves this by targeting the PR72/130 subunit of the serine/threonyl phosphatase PP2A.[1][2] This interaction prevents the switch in β-catenin's transcriptional coactivator from CREB-binding protein (CBP) to p300.[1][2] The preferential enhancement of the β-catenin/CBP transcriptional complex over the β-catenin/p300 complex is critical for maintaining the pluripotency of mouse embryonic stem cells.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro biological activity of IQ-1.

Table 1: Effect of IQ-1 on Mouse Embryonic Stem Cell (mESC) Pluripotency

| Assay | Cell Line | Treatment | Concentration | Outcome | Reference |

| Alkaline Phosphatase Staining | Mouse ESCs (J1) | Wnt3a + IQ-1 | 10 µM | Maintained undifferentiated state for >20 passages | Miyabayashi et al., 2007 |

| Immunocytochemistry for Oct4 and Nanog | Mouse ESCs (J1) | Wnt3a + IQ-1 | 10 µM | Sustained high expression of pluripotency markers | Miyabayashi et al., 2007 |

Table 2: Biochemical Activity of IQ-1

| Assay | Target | Substrate | IQ-1 Concentration | Result | Reference |

| In vitro Phosphatase Assay | PP2A (immunoprecipitated) | 32P-labeled phosphorylase a | Not specified | IQ-1 did not directly inhibit PP2A catalytic activity | Miyabayashi et al., 2007 |

| Co-immunoprecipitation | β-catenin and p300/CBP | P19 cells treated with Wnt3a | 10 µM | Decreased β-catenin/p300 interaction, Increased β-catenin/CBP interaction | Miyabayashi et al., 2007 |

Key Experimental Protocols

Mouse Embryonic Stem Cell (mESC) Culture with IQ-1

This protocol describes the maintenance of undifferentiated mouse embryonic stem cells in a feeder-free culture system using IQ-1.

Materials:

-

Mouse embryonic stem cells (e.g., J1 line)

-

DMEM (high glucose)

-

15% Fetal Bovine Serum (FBS), ES-cell qualified

-

1% Non-essential amino acids

-

1 mM Sodium pyruvate

-

2 mM L-glutamine

-

0.1 mM β-mercaptoethanol

-

1000 U/mL Leukemia Inhibitory Factor (LIF)

-

Recombinant mouse Wnt3a

-

IQ-1 (dissolved in DMSO)

-

0.1% Gelatin solution

-

Trypsin-EDTA

Procedure:

-

Coat tissue culture plates with 0.1% gelatin for at least 30 minutes at 37°C.

-

Prepare complete mESC medium by supplementing DMEM with FBS, non-essential amino acids, sodium pyruvate, L-glutamine, and β-mercaptoethanol.

-

For feeder-free culture, supplement the complete mESC medium with 100 ng/mL Wnt3a and 10 µM IQ-1. Omit LIF.

-

Culture mESCs on the gelatin-coated plates in the Wnt3a and IQ-1 supplemented medium.

-

Change the medium daily.

-

Passage the cells every 2-3 days using Trypsin-EDTA when the colonies become large and start to touch.

-

Monitor the cells for markers of pluripotency (e.g., alkaline phosphatase staining, immunocytochemistry for Oct4 and Nanog).

Co-immunoprecipitation of β-catenin and p300/CBP

This protocol details the procedure to assess the effect of IQ-1 on the interaction between β-catenin and its coactivators p300 and CBP.

Materials:

-

P19 cells

-

Complete growth medium (e.g., α-MEM with 10% FBS)

-

Recombinant mouse Wnt3a

-

IQ-1

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibodies: anti-β-catenin, anti-p300, anti-CBP, and control IgG

-

Protein A/G agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

SDS-PAGE loading buffer

Procedure:

-

Plate P19 cells and grow to 80-90% confluency.

-

Treat the cells with 100 ng/mL Wnt3a in the presence or absence of 10 µM IQ-1 for 4 hours.

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with anti-β-catenin antibody or control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 2 hours.

-

Wash the beads several times with wash buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE loading buffer.

-

Analyze the eluates by Western blotting using anti-p300 and anti-CBP antibodies.

Visualizations

References

The Role of IQ-1 in Maintaining Murine Embryonic Stem Cell Pluripotency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Murine embryonic stem cells (mESCs) are fundamental tools in developmental biology and regenerative medicine, characterized by their capacity for indefinite self-renewal and pluripotency. Traditional mESC culture methods rely on leukemia inhibitory factor (LIF) and serum, which can introduce variability. The small molecule IQ-1 has emerged as a key component in chemically defined media for the long-term maintenance of mESC pluripotency, independent of the LIF/STAT3 signaling pathway. This technical guide provides an in-depth overview of the mechanism of action of IQ-1, detailed experimental protocols for its use and for the assessment of pluripotency, and a summary of quantitative data demonstrating its efficacy.

Introduction

The self-renewal of murine embryonic stem cells is governed by a complex network of signaling pathways. While the LIF/STAT3 pathway has been a cornerstone of mESC culture, the Wnt/β-catenin signaling pathway has been identified as a crucial parallel regulator of pluripotency. The small molecule IQ-1 was identified through high-throughput screening for its ability to promote Wnt/β-catenin-driven long-term expansion of mESCs and prevent their spontaneous differentiation[1][2]. In combination with Wnt3a, IQ-1 supports the maintenance of mESCs in an undifferentiated state in serum-free and feeder-free conditions, offering a more defined and reproducible culture system.[3][4]

Mechanism of Action: Modulation of Wnt/β-catenin Signaling

IQ-1's primary mechanism of action involves the potentiation of the canonical Wnt/β-catenin signaling pathway. It achieves this by modulating the choice of transcriptional coactivator for β-catenin.[1]

In the canonical Wnt pathway, the stabilization and nuclear translocation of β-catenin are key events. Once in the nucleus, β-catenin partners with transcriptional coactivators to regulate the expression of target genes. Two such coactivators are the highly homologous CREB-binding protein (CBP) and p300. While both can interact with β-catenin, the resulting transcriptional programs have distinct outcomes. The β-catenin/CBP complex is critical for maintaining pluripotency, whereas the β-catenin/p300 complex is associated with differentiation.[1][3]

IQ-1 targets the PR72/130 subunit of the serine/threonine phosphatase PP2A.[1][3] By binding to this subunit, IQ-1 indirectly leads to a decrease in the phosphorylation of p300 at serine-89.[1] This phosphorylation event is crucial for the high-affinity interaction between p300 and β-catenin. Consequently, IQ-1 diminishes the formation of the β-catenin/p300 complex, thereby reducing the expression of differentiation-associated genes. This shifts the equilibrium towards the formation of the β-catenin/CBP complex, which in turn enhances the transcription of genes that are essential for the maintenance of the pluripotent state.[1][3]

References

- 1. Pluri-IQ: Quantification of Embryonic Stem Cell Pluripotency through an Image-Based Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Self Renewal vs. Lineage Commitment of Embryonic Stem Cells: Protein Kinase C Signaling Shifts the Balance - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Off-Target Profile of IQ-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the off-target effects of IQ-1, a small molecule initially identified as a modulator of Wnt/β-catenin signaling. A comprehensive understanding of a compound's selectivity is paramount in drug discovery and chemical biology to ensure the validity of experimental results and to anticipate potential therapeutic and toxicological outcomes. This document provides a detailed overview of the known molecular interactions of IQ-1 and its close analog, IQ-1S, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Core Findings: High Specificity of IQ-1S for JNK Kinases

While IQ-1 is primarily characterized by its interaction with the PR72/130 subunit of protein phosphatase 2A (PP2A), its analog, IQ-1S, has been profiled for its kinase selectivity. The data reveals a high degree of specificity for c-Jun N-terminal kinases (JNKs), with minimal interaction with a broad panel of other kinases at a concentration of 10 µM.

Kinase Selectivity Profile of IQ-1S

The following table summarizes the binding affinities and off-target profile of IQ-1S as determined by a competitive binding assay (KINOMEscan). The data underscores the high selectivity of IQ-1S for JNK isoforms.

| Target Kinase | Binding Affinity (Kd) | Percent Inhibition at 10 µM |

| JNK1 | 390 nM | High |

| JNK2 | 360 nM | High |

| JNK3 | 87 nM | High |

| MKK4 | ~2.2 µM | Low |

| MKK7 | No affinity | Low |

| GSK-3β | Not specified | Low |

| JAK2 | Not specified | Low |

| JAK3 | Not specified | Low |

| PI3K (PIK3C2B, PIK3CA, PIK3CG) | Not specified | Low |

| BTK | Not specified | Low |

| IKK-β (IKBKB) | Not specified | Low |

| Aurora A/B (AURKA, AURKB) | Not specified | Low |

| PAK1 | Not specified | Low |

| PIM2 | Not specified | Low |

Data compiled from a screening of IQ-1S against a panel of 91 different kinases. "Low" indicates minimal to no significant inhibition observed at a 10 µM concentration.[1][2]

Primary Target Interaction of IQ-1: The Wnt/β-catenin Pathway

IQ-1's primary mechanism of action involves its binding to the PR72/130 subunit of protein phosphatase 2A (PP2A). This interaction leads to a decrease in the phosphorylation of the β-catenin coactivator, p300, which in turn reduces the affinity of p300 for β-catenin. Consequently, IQ-1 inhibits the β-catenin/p300-mediated transcription and promotes β-catenin/CBP-mediated transcription.

Figure 1. IQ-1 modulates the Wnt/β-catenin signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of IQ-1's off-target effects.

In Vitro Kinase Inhibition Assay (Competitive Binding Assay)

This protocol describes a competitive binding assay, such as the KINOMEscan™, used to determine the binding affinity of a test compound against a panel of kinases.

Objective: To quantify the interaction of a test compound (e.g., IQ-1S) with a large number of kinases.

Materials:

-

Test compound (IQ-1S) dissolved in DMSO.

-

DNA-tagged kinases.

-

Immobilized, active-site directed ligand.

-

Assay buffer.

-

Quantitative PCR (qPCR) reagents.

Procedure:

-

Kinases are expressed, typically in HEK-293 cells or as T7 phage fusions, and tagged with a unique DNA identifier.

-

Binding reactions are prepared by incubating the DNA-tagged kinase, the test compound at a fixed concentration (e.g., 10 µM), and the immobilized ligand in the assay buffer.

-

The mixture is incubated at room temperature for 1 hour to allow the binding to reach equilibrium.

-

The unbound and ligand-bound kinases are separated from the test compound-bound kinases.

-

The amount of kinase bound to the immobilized ligand is quantified using qPCR with primers specific to the DNA tag of each kinase.

-

The results are expressed as a percentage of the DMSO control, and for hits, a dissociation constant (Kd) is determined from an 11-point dose-response curve.[2]

Figure 2. Workflow for a competitive binding kinase assay.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to assess the engagement of a compound with its target protein in a cellular environment based on ligand-induced thermal stabilization.

Objective: To confirm the direct binding of IQ-1 to a target protein (e.g., PR72/130) in intact cells.

Materials:

-

Cultured cells expressing the target protein.

-

IQ-1 dissolved in a suitable vehicle (e.g., DMSO).

-

Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

-

Thermal cycler.

-

Lysis buffer.

-

Refrigerated centrifuge.

-

SDS-PAGE and Western blotting reagents.

-

Antibody specific to the target protein.

Procedure:

-

Cell Treatment: Treat cultured cells with the desired concentration of IQ-1 or vehicle control for 1-2 hours at 37°C.

-

Cell Harvesting and Heat Treatment: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.

-

Thermal Challenge: Heat the samples in a thermal cycler for a set time (e.g., 3 minutes) across a range of temperatures.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Fractionation: Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Protein Analysis: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target protein.

-

Data Analysis: Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of IQ-1 indicates target engagement.[3][4][5]

Figure 3. General workflow for a Cellular Thermal Shift Assay.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction

Co-IP is used to study protein-protein interactions by using an antibody to pull down a specific protein and its binding partners.

Objective: To confirm the interaction between IQ-1's target (e.g., PR72/130) and other proteins in a complex.

Materials:

-

Cell lysate from cells treated with IQ-1 or vehicle.

-

Antibody specific to the target protein (bait).

-

Protein A/G-coupled agarose or magnetic beads.

-

Co-IP lysis buffer.

-

Wash buffer.

-

Elution buffer.

-

SDS-PAGE and Western blotting reagents.

-

Antibodies for the bait and expected interacting proteins.

Procedure:

-

Cell Lysis: Prepare cell lysates using a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing (Optional): Incubate the lysate with beads alone to reduce non-specific binding.

-

Immunoprecipitation: Add the primary antibody against the bait protein to the pre-cleared lysate and incubate to form antibody-antigen complexes.

-

Complex Capture: Add Protein A/G beads to the lysate to capture the antibody-antigen complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against the bait protein and the suspected interacting partners.[6][7][8]

Figure 4. Workflow for a Co-Immunoprecipitation experiment.

Conclusion

The available data indicates that while IQ-1 modulates the Wnt/β-catenin pathway through its interaction with the PP2A subunit PR72/130, its close analog IQ-1S exhibits a high degree of selectivity for JNK kinases. This suggests that the off-target effects of IQ-1 on the kinome are likely to be minimal, with its primary activity being the modulation of specific phosphatase and kinase signaling pathways. The experimental protocols and workflows provided in this guide offer a robust framework for the further characterization of IQ-1 and other small molecules in drug discovery and development. A thorough understanding of a compound's selectivity profile is essential for the accurate interpretation of its biological effects and for its successful translation into therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. escholarship.org [escholarship.org]

- 3. benchchem.com [benchchem.com]

- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. assaygenie.com [assaygenie.com]

- 8. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - TW [thermofisher.com]

Methodological & Application

Application Notes and Protocols for IQ-1 in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of IQ-1, a selective modulator of the Wnt/β-catenin signaling pathway, in in vitro cell culture applications.

Product Information

-

Name: IQ-1

-

Synonyms: IQ1, ST50223451, MLS000559249

-

Molecular Weight: 362.42 g/mol [3]

-

Appearance: Crystalline solid, yellow to orange powder[2][3]

-

Purity: ≥95% to ≥99% depending on the supplier[3]

Mechanism of Action

IQ-1 is a cell-permeable compound that acts as a sustainer of Wnt/β-catenin/CBP signaling.[4] It selectively inhibits p300-dependent β-catenin signaling by binding to the PR72/130 subunit of protein phosphatase 2A (PP2A).[1][4] This binding event leads to a decrease in the phosphorylation of the β-catenin coactivator p300, which in turn reduces the affinity of p300 for β-catenin.[1][5] Consequently, IQ-1 inhibits the β-catenin/p300 interaction while promoting β-catenin/CBP (CREB-binding protein)-mediated transcription.[1][4] This modulation of the Wnt signaling pathway is crucial for its role in maintaining pluripotency in embryonic stem cells.[1][2][5][6]

Quantitative Data Summary

The following tables provide a summary of the solubility and typical working concentrations of IQ-1 for in vitro cell culture experiments.

Table 1: IQ-1 Solubility

| Solvent | Solubility | Source |

| DMSO | ≥ 33 mg/mL (91.05 mM) | [4] |

| DMSO | Soluble to 100 mM | |

| DMSO | 25 mg/mL | [6] |

| DMSO | 10 mg/mL, clear | [3] |

| DMSO | 68 mg/mL (187.62 mM) | [7] |

| Ethanol | Soluble to 20 mM | |

| Ethanol | 10 mg/mL | [6] |

| Ethanol | 7 mg/mL (19.31 mM) | [7] |

| DMF | 30 mg/mL | [6] |

| Water | Insoluble | [7] |

Table 2: IQ-1 Working Concentrations in Cell Culture

| Application | Cell Type | Working Concentration | Source |

| Maintenance of undifferentiated state | Mouse Embryonic Stem Cells (ESCs) | 1.10, 3.48, 11.04 µM | [4] |

| Maintenance of pluripotency (with Wnt3a) | Mouse Embryonic Stem Cells (ESCs) | 4 µg/mL (~11 µM) | [6] |

| Modulation of Wnt signaling | P19 cells | 10 µM | [4] |

Experimental Protocols

Protocol 1: Preparation of IQ-1 Stock Solution

This protocol describes the preparation of a concentrated stock solution of IQ-1, which can be further diluted to the desired working concentration in cell culture medium.

Materials:

-

IQ-1 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes or vials

-

Pipettes and sterile filter tips

Procedure:

-

Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood.

-

Weighing IQ-1: Carefully weigh the desired amount of IQ-1 powder.

-

Dissolving in DMSO: Add the appropriate volume of sterile DMSO to the IQ-1 powder to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic, which can affect solubility.[4]

-

Ensuring Complete Dissolution: Gently vortex or sonicate the solution until the IQ-1 is completely dissolved. The solution should be clear.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[4]

-

Storage: Store the aliquots at -20°C or -80°C for long-term storage.[2][4] Stored properly, the stock solution is stable for at least one year at -20°C and two years at -80°C.[4]

Protocol 2: General Protocol for Treating Cells with IQ-1

This protocol provides a general workflow for treating adherent cells with IQ-1.

Materials:

-

Adherent cells cultured in appropriate vessels (e.g., 96-well plates, 6-well plates)

-

Complete cell culture medium

-

IQ-1 stock solution (from Protocol 1)

-

Phosphate-buffered saline (PBS), sterile

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells at the desired density in culture vessels and allow them to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

-

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the IQ-1 stock solution. Prepare the final working concentration of IQ-1 by diluting the stock solution directly into fresh, pre-warmed complete cell culture medium.

-

Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in the experiment.

-

-

Cell Treatment: Remove the old medium from the cells and wash once with sterile PBS (optional). Add the freshly prepared medium containing the desired concentration of IQ-1 (or vehicle control) to the cells.

-

Incubation: Return the cells to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours), depending on the specific experimental endpoint.

-

Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream analyses, such as cell viability assays (e.g., MTT, CellTiter-Glo), gene expression analysis (e.g., qRT-PCR), or protein analysis (e.g., Western blotting).

Visualizations

Caption: Experimental workflow for using IQ-1 in in vitro cell culture.

Caption: IQ-1 mechanism of action in the Wnt/β-catenin signaling pathway.

References

- 1. stemcell.com [stemcell.com]

- 2. IQ-1 [bio-gems.com]

- 3. IQ-1 = 95 HPLC 331001-62-8 [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. IQ 1 | CAS:331001-62-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. caymanchem.com [caymanchem.com]

- 7. A16064-200 | iq-1 [331001-62-8] Clinisciences [clinisciences.com]

Application Notes and Protocols: Optimal Concentration of IQ-1 for Long-Term Embryonic Stem Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Embryonic stem cells (ESCs) hold immense promise for regenerative medicine and drug discovery due to their unique properties of self-renewal and pluripotency. Maintaining this pluripotent state during long-term in vitro culture is a critical challenge. Traditional culture methods often rely on feeder layers or serum, which can introduce variability and hinder clinical translation. The use of small molecules to modulate key signaling pathways offers a more defined and reproducible approach to ESC culture.

IQ-1 is a small molecule that acts as a selective inhibitor of the PR72/130 subunit of protein phosphatase 2A (PP2A), which in turn modulates the Wnt/β-catenin signaling pathway.[1] Specifically, IQ-1 promotes the interaction between β-catenin and the transcriptional coactivator CBP, while inhibiting its interaction with p300. This selective activation of β-catenin/CBP-mediated transcription is crucial for sustaining pluripotency in mouse embryonic stem cells (mESCs). In combination with Wnt3a, IQ-1 provides a robust method for the long-term, feeder-free, and serum-free maintenance of mESC pluripotency.[2]

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of IQ-1 for the long-term culture of mouse ESCs, ensuring the maintenance of their undifferentiated and pluripotent state.

Data Presentation

Table 1: Recommended Reagent Concentrations for Long-Term mESC Culture

| Component | Working Concentration | Purpose | Reference |

| IQ-1 | 4 µg/ml | Maintenance of pluripotency | [1] |

| Wnt3a | 100 ng/ml | Activation of Wnt/β-catenin signaling | [2] |

Table 2: Dose-Dependent Effects of IQ-1 on Pluripotency Markers (Illustrative Data)

| IQ-1 Concentration (µg/ml) | Alkaline Phosphatase Positive Colonies (%) | SSEA-1 Positive Cells (%) | Nanog Expression (Fold Change) | Cell Viability (%) |

| 0 (Control) | 15 ± 4 | 25 ± 6 | 1.0 ± 0.2 | 92 ± 3 |

| 1 | 45 ± 7 | 55 ± 8 | 2.5 ± 0.4 | 94 ± 2 |

| 2 | 75 ± 5 | 80 ± 5 | 4.8 ± 0.6 | 95 ± 2 |

| 4 | 92 ± 3 | 95 ± 4 | 6.2 ± 0.5 | 96 ± 1 |

| 8 | 88 ± 4 | 93 ± 5 | 5.9 ± 0.7 | 85 ± 5 |

Note: This table presents illustrative data based on published findings describing dose-dependent effects.[1] Actual values may vary depending on the specific cell line and experimental conditions.

Table 3: Long-Term Culture of mESCs with 4 µg/ml IQ-1 and Wnt3a: Pluripotency Marker Expression Over Time (Illustrative Data)

| Culture Duration (Days) | Oct4 Expression (Fold Change) | Sox2 Expression (Fold Change) | Nanog Expression (Fold Change) | Karyotype Stability |

| 1 | 1.1 ± 0.2 | 1.0 ± 0.1 | 1.2 ± 0.3 | Normal |

| 15 | 1.0 ± 0.3 | 1.1 ± 0.2 | 1.1 ± 0.2 | Normal |

| 30 | 0.9 ± 0.2 | 1.0 ± 0.2 | 1.0 ± 0.3 | Normal |

| 48 | 1.1 ± 0.2 | 0.9 ± 0.1 | 1.1 ± 0.2 | Normal |

| 65 | 1.0 ± 0.3 | 1.0 ± 0.2 | 0.9 ± 0.2 | Normal |

Note: This table presents illustrative data demonstrating the stable expression of pluripotency markers over an extended culture period. Fold change is relative to day 1. Karyotype stability should be periodically assessed.

Signaling Pathways and Experimental Workflows

Wnt/β-catenin Signaling Pathway Modulated by IQ-1

Caption: Wnt/β-catenin signaling pathway modulated by IQ-1.

Experimental Workflow for Determining Optimal IQ-1 Concentration

Caption: Workflow for determining the optimal IQ-1 concentration.

Experimental Protocols

Preparation of Reagents and Media

1.1. Basal mESC Culture Medium (500 mL):

-

KnockOut™ DMEM/F-12: ~417.5 mL

-

KnockOut™ Serum Replacement (KSR): 75 mL (15%)

-

GlutaMAX™ Supplement (100x): 5 mL (2 mM)

-

MEM Non-Essential Amino Acids (NEAA) (100x): 5 mL (0.1 mM)

-

β-Mercaptoethanol (1000x): 0.5 mL (0.1 mM)

-

Penicillin-Streptomycin (100x): 5 mL (100 U/mL / 100 µg/mL)

1.2. Complete mESC Culture Medium (with IQ-1 and Wnt3a):

-

To the basal medium, add IQ-1 and Wnt3a to their final working concentrations.

-

IQ-1 Stock Solution: Prepare a 4 mg/mL stock solution of IQ-1 in DMSO. Store at -20°C.

-

Wnt3a Stock Solution: Prepare a 100 µg/mL stock solution of recombinant mouse Wnt3a in sterile PBS containing 0.1% BSA. Store at -80°C.

1.3. 0.1% Gelatin Solution:

-

Dissolve 0.5 g of gelatin in 500 mL of Milli-Q water and autoclave. Store at room temperature.

Feeder-Free Culture of mESCs with IQ-1 and Wnt3a

This protocol describes the maintenance of mESCs on gelatin-coated plates in the absence of feeder cells.

Procedure:

-

Coating Plates: Coat tissue culture plates with 0.1% gelatin solution for at least 30 minutes at 37°C. Aspirate the gelatin solution before use.

-

Thawing mESCs:

-

Thaw a vial of cryopreserved mESCs quickly in a 37°C water bath.

-

Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete mESC culture medium.

-

Centrifuge at 200 x g for 5 minutes.

-

-

Plating:

-

Aspirate the supernatant and resuspend the cell pellet in fresh complete mESC culture medium.

-

Plate the cells onto the gelatin-coated dish at a density of 1-2 x 10^4 cells/cm².

-

-

Maintenance:

-

Culture the cells at 37°C in a 5% CO₂ incubator.

-

Change the medium daily.

-

-

Passaging:

-

When the colonies reach an appropriate size and density (typically every 2-3 days), passage the cells.

-

Aspirate the medium and wash the cells once with DPBS.

-

Add an appropriate volume of a cell dissociation reagent (e.g., Accutase or TrypLE) and incubate at 37°C for 3-5 minutes.

-

Gently detach the cells by pipetting and transfer the cell suspension to a conical tube containing complete mESC culture medium to inactivate the dissociation reagent.

-

Centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet and re-plate at the desired density (typically a 1:5 to 1:10 split ratio).

-

Assessment of Pluripotency

3.1. Alkaline Phosphatase (AP) Staining:

-

Aspirate the culture medium and wash the cells with PBS.

-

Fix the cells with a suitable fixation solution (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Stain for AP activity using a commercially available kit according to the manufacturer's instructions. Undifferentiated colonies will stain red or purple.

3.2. Immunocytochemistry for Pluripotency Markers (Oct4, Nanog, SSEA-1):

-

Culture mESCs on coverslips coated with 0.1% gelatin.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (for intracellular markers like Oct4 and Nanog).

-

Block with a blocking solution (e.g., 5% BSA in PBS) for 1 hour at room temperature.

-

Incubate with primary antibodies against Oct4, Nanog, or SSEA-1 overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize the cells using a fluorescence microscope.

3.3. Quantitative Real-Time PCR (qRT-PCR) for Pluripotency Genes:

-

RNA Extraction: Isolate total RNA from mESC cultures using a standard RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using primers specific for pluripotency genes (Oct4, Sox2, Nanog) and a housekeeping gene (e.g., Gapdh) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion

The use of 4 µg/ml IQ-1 in combination with 100 ng/ml Wnt3a provides a defined, feeder-free, and serum-free culture system for the robust long-term maintenance of mouse embryonic stem cell pluripotency. The protocols outlined in these application notes offer a systematic approach to implementing this culture system and verifying the pluripotent state of the cells. Adherence to these detailed methodologies will enable researchers to consistently produce high-quality, undifferentiated ESCs for a wide range of applications in basic research and regenerative medicine.

References

Application Notes and Protocols for In Vivo Administration of IQ-1 and Related Pathway Inhibitors

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the in vivo administration of compounds related to the user's query. Due to the identification of multiple compounds referred to as "IQ-1" and a specified interest in the p38 MAPK pathway, this guide is structured into three main sections:

-

IQ-1 as a Wnt/β-catenin Signaling Sustainer: For use in studies related to embryonic stem cell maintenance and cardiovascular progenitor cell expansion.

-

IQ-1S as a c-Jun N-terminal kinase (JNK) Inhibitor: For application in research on inflammation and neuroprotection.

-

General Protocols for p38α/β MAPK Pathway Inhibitors: Providing guidance for in vivo studies targeting this pathway, as per the user's core interest.

Section 1: IQ-1 - Wnt/β-catenin Signaling Sustainer

Overview

IQ-1 is a small molecule that selectively sustains Wnt/β-catenin/CBP-mediated transcription.[1] It achieves this by binding to the PR72/130 subunit of protein phosphatase 2A (PP2A), which in turn decreases the phosphorylation of the β-catenin coactivator p300.[1][2] This action reduces the affinity of p300 for β-catenin, thereby inhibiting the β-catenin/p300 interaction and favoring β-catenin/CBP (CREB-binding protein) mediated transcription.[1][2] This mechanism is crucial for maintaining the pluripotency of mouse embryonic stem cells (ESCs) and enhancing the expansion of cardiovascular progenitor cells.[2]

Signaling Pathway

Caption: IQ-1 modulates Wnt signaling to maintain embryonic stem cell pluripotency.

In Vivo Animal Models

While most cited studies focus on in vitro applications in embryonic stem cells, the role of Wnt signaling in development and disease suggests potential in vivo applications in models of:

-

Tissue Regeneration: Models of cardiac or neural injury where enhancement of progenitor cell expansion is desired.

-

Cancer Stem Cell Research: To study the conversion of cancer cells to a more stem-like state.[2]

Experimental Protocols

1.4.1. Preparation of IQ-1 for In Vivo Administration

-

Solubilization: IQ-1 is typically dissolved in a vehicle such as Dimethyl sulfoxide (DMSO). For in vivo use, further dilution into a biocompatible vehicle like saline or corn oil is necessary.

-

Vehicle Control: An identical formulation without IQ-1 should be administered to a control group of animals.

1.4.2. Administration Routes and Dosages

The optimal route and dosage must be determined empirically for each animal model and experimental goal. General guidelines for administration in mice are provided below.

| Route of Administration | Recommended Volume (Mouse) | Needle Size (Gauge) | Notes |

| Intraperitoneal (IP) | < 2-3 mL | 25-27 | Common route for systemic delivery.[3] |

| Subcutaneous (SC) | < 2-3 mL (in multiple sites) | 25-27 | Slower absorption compared to IP.[3] |

| Intravenous (IV) | < 0.2 mL (tail vein) | 27-30 | Rapid systemic distribution.[3] |

| Oral Gavage (PO) | 10 mL/kg | 20-22 (with ball tip) | For assessing oral bioavailability and effects. |

Data adapted from general guidelines for mouse administration.[3][4][5]

1.4.3. Example Experimental Workflow: Studying Cardiovascular Progenitor Cell Expansion

Caption: Workflow for in vivo evaluation of IQ-1 in a cardiac injury model.

Section 2: IQ-1S - c-Jun N-terminal kinase (JNK) Inhibitor

Overview

IQ-1S (11H-indeno[1,2-b]quinoxalin-11-one oxime sodium salt) is a potent inhibitor of c-Jun N-terminal kinase (JNK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[6] JNK is implicated in inflammatory processes, and IQ-1S has demonstrated significant anti-inflammatory properties.[6] In vitro studies have shown that IQ-1S can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages, and also modulate T-cell cytokine production.[6][7]

Signaling Pathway

Caption: IQ-1S inhibits the JNK signaling pathway to reduce inflammation.

In Vivo Animal Models

Given its anti-inflammatory and neuroprotective properties, IQ-1S is suitable for use in a variety of in vivo models:

-

Inflammatory Disease Models: Such as lipopolysaccharide (LPS)-induced endotoxic shock, collagen-induced arthritis, or inflammatory bowel disease models.

-

Neurodegenerative Disease Models: Animal models of Alzheimer's disease, Parkinson's disease, or cerebral ischemia-reperfusion injury.[7]

Experimental Protocols

2.4.1. Formulation and Administration of IQ-1S

-

Formulation: As a sodium salt, IQ-1S is generally more water-soluble than its parent compound. It can be dissolved in sterile saline or phosphate-buffered saline (PBS) for parenteral administration.

-

Dosage: A dose-finding study is recommended, with a typical starting range for small molecule inhibitors between 1 mg/kg and 50 mg/kg.[8] One study mentioned oral administration to rats at a dose of 50 mg/kg, although with low absorption.[7]

2.4.2. Example Protocol: LPS-Induced Inflammation Model in Mice

-

Animal Model: Use adult C57BL/6 mice (8-12 weeks old).

-

Acclimatization: Allow animals to acclimate for at least one week before the experiment.

-

Grouping: Divide mice into at least three groups:

-

Vehicle Control (e.g., saline, IP)

-

LPS + Vehicle (e.g., 1 mg/kg LPS, IP; Vehicle, IP)

-

LPS + IQ-1S (e.g., 1 mg/kg LPS, IP; 10 mg/kg IQ-1S, IP)

-

-

Administration:

-

Administer IQ-1S or vehicle 30 minutes to 1 hour prior to the LPS challenge.

-

Administer LPS or saline via intraperitoneal injection.

-

-

Monitoring and Sample Collection:

-

Monitor animals for signs of endotoxic shock (e.g., lethargy, piloerection).

-

At 2-6 hours post-LPS injection, collect blood via cardiac puncture (under terminal anesthesia) to measure serum cytokine levels (e.g., TNF-α, IL-6) by ELISA.

-

Harvest tissues (e.g., liver, lung, spleen) for histological analysis or gene expression studies (qRT-PCR).

-

Quantitative Data Summary (from in vitro studies)

The following table summarizes the effects of IQ-1S on cytokine production in cell culture, providing a basis for expected in vivo outcomes.

| Cell Type | Stimulus | IQ-1S Concentration (µM) | Measured Cytokine | % Inhibition (Approx.) |

| Human Macrophages | LPS (1 µg/mL) | 0.5 - 25 | TNF-α, IL-1β, IL-6, IL-10 | Dose-dependent reduction |

| Human T-cells | anti-CD2/CD3/CD28 | 0.5 - 25 | IL-2, IFN-γ, IL-4, IL-10 | Dose-dependent suppression |

Data derived from qualitative descriptions in the literature.[6]

Section 3: p38α/β MAPK Pathway Inhibitors

Overview

The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[9][10] The p38α and p38β isoforms are particularly implicated in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[10] Inhibition of p38α has shown therapeutic potential in models of inflammatory diseases and neurodegenerative disorders like Alzheimer's disease.[9][11][12]

Signaling Pathway

Caption: Inhibition of the p38 MAPK pathway blocks inflammatory responses.

In Vivo Animal Models

-

Neurodegenerative Disease Models: 5XFAD or other transgenic mouse models of Alzheimer's disease[11][13], and α-synuclein overexpressing models of Parkinson's disease.[14]

-

Inflammatory Arthritis Models: Collagen-induced arthritis or meniscectomy-induced osteoarthritis models in rats or mice.[9]

-

Acute Inflammation Models: LPS-induced endotoxic shock models.[10]

Experimental Protocols

3.4.1. Example Protocol: Administration in a 5XFAD Mouse Model of Alzheimer's Disease

This protocol is based on studies using selective p38α/β MAPK inhibitors.[11][13]

-

Animal Model: Use 5XFAD transgenic mice, which develop aggressive amyloid-β pathology.

-

Compound and Formulation:

-

Inhibitor: A selective, CNS-penetrant p38α/β MAPK inhibitor (e.g., MW01-2-069A-SRM, NJK14047).

-

Vehicle: Formulate the inhibitor for oral administration (e.g., in drinking water or via oral gavage).

-

-

Dosing Regimen:

-

Chronic Administration: Begin treatment before or at the onset of significant pathology (e.g., at 6 months of age) and continue for several months (e.g., 3 months).

-

Dosage Example: A low dose of 2.5 mg/kg administered orally has been shown to be effective for some compounds.[15]

-

-

Experimental Workflow:

Caption: Workflow for evaluating a p38 inhibitor in an Alzheimer's mouse model.

Quantitative Data Summary for p38 Inhibitors

The following table summarizes representative data from in vivo studies with p38 MAPK inhibitors.

| Animal Model | Inhibitor | Dose & Route | Duration | Key Findings |

| 5XFAD Mouse | NJK14047 | Not specified | 3 months | Decreased p-p38 levels, reduced Aβ deposits, improved spatial learning memory.[13] |

| α-syn tg Mouse | SKF-86002 | 20 mg/kg, IP | 12 weeks | Reduced neuroinflammation, ameliorated synaptic and motor deficits.[14] |

| AD-relevant Mouse Model | MW01-2-069A-SRM | 2.5 mg/kg, Oral | Not specified | Attenuated excessive pro-inflammatory cytokine production.[15] |

| Meniscectomy-induced OA Rat | SB203580 | Systemic | > 1 month | Aggravated cartilage damage, indicating a role for p38 in cartilage health.[9] |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. stemcell.com [stemcell.com]

- 3. cea.unizar.es [cea.unizar.es]

- 4. iacuc.wsu.edu [iacuc.wsu.edu]

- 5. az.research.umich.edu [az.research.umich.edu]

- 6. Inhibitory effect of IQ-1S, a selective c-Jun N-terminal kinase (JNK) inhibitor, on phenotypical and cytokine-producing characteristics in human macrophages and T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Inhibition of p38 pathway leads to OA-like changes in a rat animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Roles of p38α mitogen‐activated protein kinase in mouse models of inflammatory diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A selective p38α/β MAPK inhibitor alleviates neuropathology and cognitive impairment, and modulates microglia function in 5XFAD mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of neuronal p38α, but not p38β MAPK, provides neuroprotection against three different neurotoxic insults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Application of IQ-1 in Cardiovascular Progenitor Cell Expansion: A Guide for Researchers

For researchers, scientists, and drug development professionals, the strategic expansion of cardiovascular progenitor cells (CPCs) is a critical step in developing novel therapies for heart disease. The small molecule IQ-1, a modulator of the Wnt/β-catenin signaling pathway, has emerged as a valuable tool in this endeavor. This document provides detailed application notes and protocols for the use of IQ-1, often in synergy with other compounds, to promote the expansion of CPCs while maintaining their progenitor state.

Introduction to IQ-1 and its Mechanism of Action

IQ-1 is a small molecule that selectively influences the canonical Wnt/β-catenin signaling pathway. Its primary mechanism involves the differential regulation of β-catenin's interaction with the transcriptional coactivators p300 and CREB-binding protein (CBP). Specifically, IQ-1 inhibits the interaction between β-catenin and p300, a complex associated with promoting cell differentiation.[1][2] This inhibition is achieved indirectly by reducing the phosphorylation of serine 89 on p300.[2] Consequently, this shifts the balance towards the formation of β-catenin/CBP complexes, which are associated with the maintenance of a proliferative, undifferentiated state in progenitor cells.[3]

Synergistic Effect with CHIR99021 for Robust CPC Expansion

Recent studies have highlighted the potent synergistic effect of combining IQ-1 with CHIR99021, a GSK3β inhibitor that activates Wnt signaling, for the transient stabilization and expansion of human pluripotent stem cell (hPSC)-derived CPCs. This combination reversibly blocks the progression of cardiac differentiation, effectively holding the CPCs in a proliferative, progenitor state.

Expanded CPCs under this dual-inhibitor condition are characterized by the expression of key progenitor markers such as ISL1 (Islet-1) and the proliferation marker KI-67, while remaining negative for the early cardiomyocyte marker NKX2-5 (NK2 homeobox 5). This specific phenotype (ISL1+/KI-67+/NKX2-5-) is indicative of a stabilized, expandable population of cardiovascular progenitors. Upon withdrawal of IQ-1 and CHIR99021, these cells can resume their differentiation trajectory towards mature cardiovascular lineages.

Data Presentation: Marker Expression in Stabilized CPCs

The following table summarizes the typical marker expression profile of cardiovascular progenitor cells expanded using a combination of IQ-1 and CHIR99021.

| Marker | Expression Status | Significance |

| ISL1 | Positive | A key transcription factor marking multipotent cardiovascular progenitor cells.[4] |

| KI-67 | Positive | A cellular marker for proliferation, indicating active cell division and expansion. |

| NKX2-5 | Negative | A critical transcription factor for cardiomyocyte differentiation; its absence indicates a progenitor state. |

| p300/β-catenin interaction | Inhibited | The target of IQ-1, preventing the initiation of differentiation programs.[1][2] |

| CBP/β-catenin interaction | Promoted | Favors the maintenance of the undifferentiated, proliferative state of progenitor cells.[3] |

Experimental Protocols

This section provides a general framework for the derivation of CPCs from hPSCs and their subsequent expansion using IQ-1 and CHIR99021.

Protocol 1: Derivation of Cardiovascular Progenitor Cells from Human Pluripotent Stem Cells

This protocol outlines the initial steps to differentiate hPSCs into a population containing CPCs.

Materials:

-

Human pluripotent stem cells (hPSCs)

-

hPSC maintenance medium (e.g., mTeSR1)

-

Matrigel-coated culture plates

-

Cardiomyocyte differentiation basal medium (e.g., RPMI 1640 with B27 supplement without insulin)

-

CHIR99021 (GSK3β inhibitor)

-

IWP2 (Wnt pathway inhibitor)

-

DPBS (Dulbecco's Phosphate-Buffered Saline)

-

Accutase or other gentle cell dissociation reagent

Procedure:

-

Culture hPSCs on Matrigel-coated plates in hPSC maintenance medium until they reach 80-90% confluency.

-

Day 0: Induce differentiation by replacing the maintenance medium with cardiomyocyte differentiation basal medium supplemented with a high concentration of CHIR99021 (e.g., 6-12 µM).

-

Day 2: Replace the medium with fresh basal medium.

-

Day 3: Replace the medium with basal medium supplemented with a Wnt inhibitor, such as IWP2 (e.g., 5 µM).

-

Day 5-7: The culture should now contain a mixed population of cells, including cardiovascular progenitors. These cells are ready for the expansion phase.

Protocol 2: Expansion of Cardiovascular Progenitor Cells using IQ-1 and CHIR99021

This protocol describes the transient stabilization and expansion of the derived CPCs.

Materials:

-

CPC-containing culture from Protocol 1

-

CPC expansion medium (e.g., a basal medium like EBM2 or similar, supplemented with growth factors such as bFGF and VEGF)

-

IQ-1

-

CHIR99021

-

Accutase

-

Cell culture plates

Procedure:

-

Gently dissociate the mixed cell population from Protocol 1 into single cells using Accutase.

-

Plate the cells onto fresh culture plates at an appropriate density in the CPC expansion medium.

-

Supplement the CPC expansion medium with IQ-1 (e.g., 5-20 µM) and a low concentration of CHIR99021 (e.g., 1-2 µM). The optimal concentrations may need to be determined empirically for different cell lines.

-

Culture the cells for 4-6 days, changing the medium every 2 days with fresh medium containing IQ-1 and CHIR99021. During this period, the ISL1+/KI-67+/NKX2-5- progenitor population should expand.

-

Monitor the cells for the expression of progenitor and differentiation markers using immunocytochemistry or flow cytometry.

-